molecular formula C17H24N4O3S2 B247003 6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

カタログ番号 B247003
分子量: 396.5 g/mol
InChIキー: LIWSFPHOKIOFHI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, also known as CP-690,550, is a small molecule drug that has been developed as a Janus kinase (JAK) inhibitor. JAKs are enzymes that play a crucial role in the signaling pathways of cytokines and growth factors, which are involved in various physiological and pathological processes. CP-690,550 has been shown to have potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as transplant rejection.

作用機序

6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one exerts its pharmacological effects by selectively inhibiting JAK3, which is a key mediator of cytokine signaling in immune cells. By blocking JAK3 activity, 6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can prevent the activation and proliferation of T cells, B cells, and natural killer cells, which are involved in the pathogenesis of autoimmune diseases and transplant rejection. This leads to a reduction in inflammation and tissue damage, as well as an improvement in clinical symptoms.
Biochemical and physiological effects:
6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has been shown to have a number of biochemical and physiological effects in vitro and in vivo. These include the inhibition of JAK3 activity, the suppression of cytokine production, and the modulation of immune cell function. In addition, 6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has several advantages for laboratory experiments, including its high potency and selectivity for JAK3 inhibition, as well as its well-established synthesis and purification methods. However, there are also some limitations to its use in research, such as its relatively high cost, potential off-target effects, and the need for careful dosing and monitoring.

将来の方向性

There are several potential future directions for research on 6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one and related JAK inhibitors. These include the development of more potent and selective compounds, the identification of new therapeutic indications, and the elucidation of the molecular mechanisms underlying its pharmacological effects. In addition, there is a need for further studies on the long-term safety and efficacy of 6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one in different patient populations. Overall, 6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one represents a promising new class of drugs for the treatment of autoimmune diseases and transplant rejection, with significant potential for further research and development.

合成法

6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one can be synthesized using a multi-step process that involves the reaction of various starting materials, including 2-aminothiazole, cyclohexyl isocyanate, and piperazine. The synthesis involves the formation of a sulfonyl chloride intermediate, which is then reacted with the piperazine to form the final product. The purity and yield of the product can be optimized through various purification techniques, such as recrystallization and column chromatography.

科学的研究の応用

6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In preclinical studies, it has been shown to effectively inhibit JAK activity and cytokine signaling, leading to a reduction in inflammation and immune responses. In clinical trials, 6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has been evaluated in patients with rheumatoid arthritis, psoriasis, and transplant rejection, demonstrating promising results in terms of efficacy and safety.

特性

製品名

6-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

分子式

C17H24N4O3S2

分子量

396.5 g/mol

IUPAC名

6-(4-cyclohexylpiperazin-1-yl)sulfonyl-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C17H24N4O3S2/c1-13-15(16(22)21-11-12-25-17(21)18-13)26(23,24)20-9-7-19(8-10-20)14-5-3-2-4-6-14/h11-12,14H,2-10H2,1H3

InChIキー

LIWSFPHOKIOFHI-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N2C=CSC2=N1)S(=O)(=O)N3CCN(CC3)C4CCCCC4

正規SMILES

CC1=C(C(=O)N2C=CSC2=N1)S(=O)(=O)N3CCN(CC3)C4CCCCC4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。